molecular formula C11H15N3O2 B1476428 (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 2098081-88-8

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No. B1476428
CAS RN: 2098081-88-8
M. Wt: 221.26 g/mol
InChI Key: GIVHFTHYCMWUQC-UHFFFAOYSA-N
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Description

“(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of compounds like “(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone” includes a five-membered pyrrolidine ring, a tertiary amide (aliphatic), a primary amine (aliphatic), and a pyrrolidine .

Scientific Research Applications

Structural Chemistry and Hydrogen Bonding Patterns

  • Protonation Sites and Hydrogen Bonding : A study reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its methanol solvate. These compounds demonstrated different protonation sites and distinct intermolecular hydrogen bonding patterns, contributing to the understanding of hydrogen bonding in molecular structures (Böck et al., 2021).

Medicinal Chemistry and Drug Development

  • Alphavβ3 Antagonist for Osteoporosis : Research identified a potent and selective antagonist of the alphavβ3 receptor, showing promise for the prevention and treatment of osteoporosis. This compound exhibited an excellent in vitro profile and significant in vivo efficacy in bone turnover models (Hutchinson et al., 2003).
  • Synthesis of 3-Aminopyrrolidines and Piperidines : A method for producing functionalized 3-aminopyrrolidines and piperidines from endocyclic enecarbamates was described, showcasing the versatility of these compounds in synthetic organic chemistry (Matos et al., 2001).
  • TRPV4 Antagonists for Pain Treatment : A novel series of methanone derivatives were identified as selective TRPV4 channel antagonists with analgesic effects, highlighting the therapeutic potential for pain management (Tsuno et al., 2017).

Crystal and Molecular Structure Analysis

  • Crystal Structure of Methanone Compounds : The synthesis, spectroscopic characterization, and X-ray diffraction study of a compound related to the target molecule revealed insights into its molecular and crystal structure, emphasizing the importance of structural analysis in understanding compound properties (Lakshminarayana et al., 2009).

Hydration and Solvate Formation

  • Hydrate Formation in Pharmaceutical Compounds : A study explored the formation of multiple layer hydrates for a pharmaceutical compound, demonstrating the impact of hydration on the physical properties of drug substances (Zhao et al., 2009).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(6-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-10-3-2-8(6-13-10)11(15)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVHFTHYCMWUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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